FR194921 was initially synthesized as part of a research initiative aimed at discovering new adenosine receptor antagonists. It is classified as a selective antagonist for the adenosine A1 receptor, with negligible affinity for the A2A and A3 receptors. The compound is notable for its ability to penetrate the blood-brain barrier effectively, making it a candidate for central nervous system applications .
The synthesis of FR194921 involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the preparation of intermediates that are subsequently transformed into the final product through various reactions, including condensation and cyclization.
The detailed synthetic pathway can be outlined as follows:
The molecular structure of FR194921 can be characterized by its distinct functional groups that confer its biological activity. The compound's chemical formula is C16H18N4O, and it exhibits a complex arrangement conducive to binding selectively to the adenosine A1 receptor.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm the structure during synthesis .
FR194921 undergoes specific chemical reactions that are crucial for its pharmacological activity. These include:
In vitro studies have demonstrated that FR194921 exhibits a Ki value of approximately 2.91 nM at the adenosine A1 receptor, indicating strong binding affinity .
The mechanism of action for FR194921 primarily involves competitive antagonism at the adenosine A1 receptor. By binding to this receptor, FR194921 inhibits the actions of endogenous adenosine, which typically exerts inhibitory effects on neurotransmission.
FR194921 possesses several notable physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess purity and stability over time .
FR194921 has potential applications in various fields:
The quest for adenosine receptor antagonists began with methylxanthines like caffeine and theophylline, which exert non-selective antagonistic effects across adenosine receptor subtypes. Early medicinal chemistry efforts focused on modifying xanthine scaffolds to enhance potency and selectivity for A1 receptors. This yielded compounds including CPFPX, KF15372, MPDX, and EPDX that advanced to preclinical and clinical evaluation as positron emission tomography (PET) tracers and potential therapeutics. However, these xanthine derivatives exhibited significant limitations:
The divergent affinity profiles across species proved particularly problematic. For instance, xanthine-based antagonists exhibited substantially different binding affinities between rodent and human adenosine receptors, complicating the extrapolation of preclinical findings to clinical contexts. These limitations stimulated research into nonxanthine chemotypes that could overcome these barriers while maintaining high affinity and selectivity for A1 receptors [2] [10]. The pyrazolopyridine scaffold emerged as a promising structural alternative that ultimately yielded FR194921.
FR194921 emerged from systematic exploration of pyrazolopyridine derivatives by Fujisawa Pharmaceutical Company (now Astellas Pharma). The compound features a distinctive tripartite structure comprising: (1) a pyridazinone core, (2) a phenylpyrazolopyridine moiety, and (3) a methylpiperidinyl group. This arrangement creates optimal steric and electronic complementarity with the adenosine A1 receptor binding pocket. FR194921 exhibits exceptional binding characteristics across species, addressing a critical limitation of xanthine-based antagonists [3] [4].
Table 1: Binding Affinity Profile of FR194921
Receptor Subtype | Ki Value (nM) | Selectivity Ratio |
---|---|---|
Adenosine A1 | 2.9–6.6 | Reference |
Adenosine A2A | >5,400 | >818-fold vs. A1 |
Adenosine A3 | >10,000 | >1,515-fold vs. A1 |
Pharmacological characterization demonstrated potent and selective A1R antagonism, with Ki values of 2.9 nM at human receptors, 3.4 nM at rat receptors, and 3.8 nM at mouse receptors—confirming minimal species differences [3] [4]. This cross-species consistency represents a significant advantage for translational research. Additionally, FR194921 exhibits favorable pharmacokinetics following oral administration in rats:
These properties established FR194921 as the first orally active, brain-penetrant nonxanthine A1R antagonist suitable for comprehensive investigation of central adenosine A1 receptor functions.
The therapeutic potential of FR194921 stems from the strategic importance of adenosine A1 receptors in modulating neural circuits involved in cognition and emotional processing. Adenosine functions as an endogenous neuroprotectant that reduces neuronal excitability through A1 receptor activation. However, under pathological conditions, excessive adenosine signaling can contribute to neurological dysfunction:
FR194921 demonstrated proof-of-concept efficacy in validated animal models of neurological dysfunction. In scopolamine-induced memory impairment models, FR194921 administration (0.32–1 mg/kg, intraperitoneal) significantly reversed cognitive deficits in passive avoidance tasks, establishing its procognitive potential [3] [4]. The compound also exhibited anxiolytic effects without sedation or motor impairment in two anxiety models:
Table 2: Neurological Effects of FR194921 in Preclinical Models
Therapeutic Domain | Model | Effective Dose (mg/kg) | Key Outcome |
---|---|---|---|
Cognition | Passive avoidance | 0.32–1 (i.p.) | Reversed scopolamine-induced deficit |
Anxiety | Social interaction test | 1–10 (p.o.) | Increased social interaction time |
Anxiety | Elevated plus maze | 1–10 (p.o.) | Increased open-arm exploration |
Notably, FR194921 lacked antidepressant activity in the forced swim test, indicating specificity for anxiety pathways rather than global mood modulation [4]. These findings support the therapeutic rationale for selective A1R antagonism in disorders characterized by cognitive dysfunction and pathological anxiety, including dementia and generalized anxiety disorder. The compound's ability to normalize adenosine hyperactivation without complete receptor blockade preserves physiological neuromodulation while preventing excessive inhibitory signaling [2] [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7